molecular formula C₉H₁₄O₇ B1140408 Allyl D-Glucuronate CAS No. 188717-04-6

Allyl D-Glucuronate

Cat. No. B1140408
M. Wt: 234.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Allyl D-Glucuronate involves several key steps, beginning with the selective protection of primary alcohol in glucose, followed by acetylation, oxidation, and reaction with allyl bromide to produce the desired glucuronic acid derivative. A notable method describes synthesizing allyl-[13C6]-glucuronate from α-D-[13C6]-glucose in a process that includes selective alcohol protection, oxidation, and reaction with allyl bromide (Latli et al., 2011). Another approach involves using allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate mediated by 1-chloro-N,N,2-trimethyl-1-propenylamine to synthesize β-acyl glucuronides, showcasing the versatility in creating glucuronic acid derivatives (Nagao et al., 2016).

Molecular Structure Analysis

The molecular structure of Allyl D-Glucuronate is characterized by the presence of an allyl group attached to the glucuronic acid structure. This structural modification is essential for its reactivity and properties. Studies on the interaction between D-glucuronic acid and various metal ions provide insights into the structural aspects of glucuronate derivatives, indicating how the glucuronic moiety interacts with metals (Tajmir-Riahi, 1986).

Chemical Reactions and Properties

Allyl D-Glucuronate participates in various chemical reactions, including esterification and conjugate addition, due to the presence of the allyl group. For instance, the synthesis of β-acyl glucuronides showcases the chemical reactivity of allyl glucuronate derivatives through selective acylation and deprotection processes (Perrie et al., 2005). The Petasis Borono-Mannich reaction and allylation of carbonyl compounds further illustrate the diverse chemical reactions involving allyl glucuronate derivatives (Selander et al., 2007).

Scientific Research Applications

  • An efficient method for synthesizing 1β-acyl glucuronides, vital metabolites for many drugs, has been developed using selective 1β-acylation of allyl glucuronate. This method is effective for a wide range of carboxylic acids and is significant for drug safety assessment and new drug development (Perrie et al., 2005).

  • The chemical synthesis of allyl-[13C6]-glucuronate from α-D-[13C6]-glucose has been achieved. This synthesis is important for creating labeled compounds for research and pharmaceutical applications (Latli et al., 2011).

  • The synthesis of 1β-O-acyl glucuronides via selective acylation of allyl or benzyl D-glucuronate has been reported. This method is useful for synthesizing acyl glucuronides, which are key metabolites for various drugs (Bowkett et al., 2007).

  • A practical synthesis method for β-acyl glucuronide using allyl 2,3,4-tri-(O-allyloxycarbonyl)-D-glucuronate has been described. This method is significant for producing these compounds in multigram quantities for research purposes (Nagao et al., 2016).

  • The synthesis and characterization of acyl glucuronide and hydroxy metabolites of diclofenac, a commonly used nonsteroidal anti-inflammatory drug, have been achieved using allyl glucuronate. This is crucial for understanding the drug's metabolism and potential adverse reactions (Kenny et al., 2004).

  • Allyl ester and allyl carbonates have been used as protecting groups in the synthesis of new paclitaxel (taxol) derivatives, demonstrating the versatility of allyl glucuronate in drug development (El Alaoui et al., 2006).

  • Lewis-acidic polyoxometalates were used as catalysts for the synthesis of glucuronic acid esters, an important process in creating bioactive molecules and drug metabolites (Bosco et al., 2010).

properties

IUPAC Name

prop-2-enyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2/t4-,5-,6+,7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHSXHTCHCXAT-YTWDBIDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl D-Glucuronate

Citations

For This Compound
13
Citations
M Nagao, M Suzuki, Y Takano - Tetrahedron Letters, 2016 - Elsevier
… An established method of preparing AGs is to employ allyl d-glucuronate (3, Scheme 1). Under Mitsunobu reaction conditions using Ph 3 P and diisopropyl azodicarboxylate (DIAD), 3 …
Number of citations: 6 www.sciencedirect.com
H Juteau, Y Gareau, M Labelle - Tetrahedron letters, 1997 - Elsevier
… glucuronides are readily prepared in two steps from allyl d-glucuronate 1 in 14 to 29% overall yields. β-Acyl glucuronides are readily prepared in two steps from allyl d-glucuronate 1. …
Number of citations: 42 www.sciencedirect.com
J Arnling Bååth, N Giummarella, S Klaubauf… - FEBS …, 2016 - Wiley Online Library
… In addition, comparative activity tests with AaGE1 on the model substrates BenzGlcA, allyl-d-glucuronate (AllGlcA) and methyl-d-glucuronate (MeGlcA) showed significantly lower …
Number of citations: 59 febs.onlinelibrary.wiley.com
DW Kang - Journal of the Korean Chemical Society, 2013 - koreascience.kr
Linoleic acid and its metabolites have various medicinal effects with carboxylic acid functional group. General carboxylic acid compounds are discovered as glucuronide metabolites by …
Number of citations: 2 koreascience.kr
AT Ryan, AJ Pulukuri, M Davaritouchaee… - Acta Pharmacologica …, 2020 - nature.com
… To circumvent this, synthesis of (7) began with the preparation of allyl-D-glucuronate (1) … in 8 linear steps with a total yield of 2.4% from allyl-D-glucuronate (1). Synthesis of the α-…
Number of citations: 12 www.nature.com
C d'Errico, JO Jørgensen, KBRM Krogh… - Biotechnology and …, 2015 - Wiley Online Library
… Commercial glucuronate esters (methyl D-glucuronate, allyl D-glucuronate, benzyl D-glucuronate) were purchased from CarboSynth (Compton, UK) as anomeric mixtures. CALB (…
Number of citations: 65 onlinelibrary.wiley.com
C De Santi, NP Willassen, A Williamson - PLoS One, 2016 - journals.plos.org
… Activity against three other substrates which lack the 4-O-methyl substituent, allyl D glucuronate, benzyl D-glucuronate and D-glucuronic acid methyl ester (Fig 2A) was also detected …
Number of citations: 38 journals.plos.org
B Latli, M Hrapchak, M Chevliakov, G Li… - Journal of Labelled …, 2015 - Wiley Online Library
… (NMM), then reacted with allyl- d-glucuronate ((2S,3S,4S,5R,6R/… Allyl- d-glucuronate is commercially available or can be … C]-(1) and allyl- d-glucuronate. The pure material was obtained …
X Shi, Y Yang, H Ren, S Sun, L ting Mu, X Chen… - Phytochemistry …, 2020 - Elsevier
Acanthopanax senticosus is an important medicinal and edible homologous plant that is widely used in medicines, health products, and functional beverages. Phytochemicals present …
Number of citations: 21 www.sciencedirect.com
A El Alaoui, F Schmidt, C Monneret… - The Journal of Organic …, 2006 - ACS Publications
To prepare two new glucuronide conjugates, allyl ester and allyl carbonates were used as protecting groups of the glucuronic moiety. In this way, an aniline glycosyl carbamate spacer …
Number of citations: 54 pubs.acs.org

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